3-((2,3-Dichloroallyl)oxy)azetidine
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Overview
Description
3-((2,3-Dichloroallyl)oxy)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2,3-dichloroallyloxy group Azetidines are four-membered nitrogen-containing heterocyclic compounds known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the use of photochemical conditions to form the azetidine ring. Another method involves the cyclization of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of azetidines can involve various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dichloroallyl)oxy)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted azetidines.
Scientific Research Applications
3-((2,3-Dichloroallyl)oxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-((2,3-Dichloroallyl)oxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((2,3-Dichloroallyl)oxy)azetidine include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . These compounds share similar reactivity due to their strained ring structures.
Uniqueness
What sets this compound apart is the presence of the 2,3-dichloroallyloxy group, which imparts unique reactivity and properties. This substitution can influence the compound’s chemical behavior, making it suitable for specific applications that other azetidines or aziridines may not be able to fulfill.
Properties
Molecular Formula |
C6H9Cl2NO |
---|---|
Molecular Weight |
182.04 g/mol |
IUPAC Name |
3-[(Z)-2,3-dichloroprop-2-enoxy]azetidine |
InChI |
InChI=1S/C6H9Cl2NO/c7-1-5(8)4-10-6-2-9-3-6/h1,6,9H,2-4H2/b5-1- |
InChI Key |
TZPLVFDRFNPJCG-KTAJNNJTSA-N |
Isomeric SMILES |
C1C(CN1)OC/C(=C/Cl)/Cl |
Canonical SMILES |
C1C(CN1)OCC(=CCl)Cl |
Origin of Product |
United States |
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